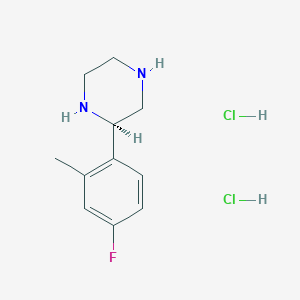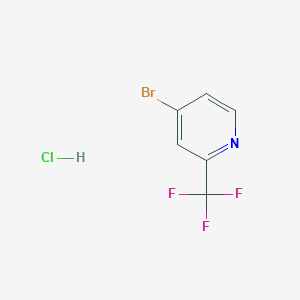![molecular formula C18H18O2 B11855894 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone CAS No. 887576-99-0](/img/structure/B11855894.png)
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone is a chemical compound with the molecular formula C18H18O2 and a molecular weight of 266.3 g/mol . This compound is characterized by the presence of a tetrahydronaphthalene moiety linked to a phenyl ring via an ethanone group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone involves several steps. One common synthetic route includes the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with 4-bromoacetophenone under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux conditions for several hours, followed by purification through recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
Chemical Reactions Analysis
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone can be compared to other compounds with similar structures, such as:
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]methanamine: This compound has an amine group instead of an ethanone group, which may result in different chemical reactivity and biological activity.
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone: This compound lacks the phenyl ring, which may affect its overall stability and interactions with other molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
887576-99-0 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C18H18O2/c1-13(19)14-6-9-17(10-7-14)20-18-11-8-15-4-2-3-5-16(15)12-18/h6-12H,2-5H2,1H3 |
InChI Key |
BKGSUNWBSCJTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC3=C(CCCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)

![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)
![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)


![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)


